3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine
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Overview
Description
“3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” is a chemical compound with the molecular formula C16H11N3O2. It is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine”, involves numerous methods . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol which served as a new starting material for all new compounds in this research .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” is characterized by the presence of a pyrimidine ring . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” include its molecular formula C16H11N3O2 and molecular weight 277.283. More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .
Scientific Research Applications
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine: A Comprehensive Analysis of Scientific Research Applications:
Cancer Research: Inhibitory Activity
This compound has shown significant inhibitory activity against various cancer cell lines. For instance, certain derivatives have demonstrated substantial inhibitory effects with low IC50 values, indicating strong potential for development as cancer therapeutics .
Scaffold for Cytotoxic Agents
The chemical structure of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine serves as a scaffold that can be modified to enhance cytotoxic activity against cancer cells. This adaptability allows for the development of novel cancer treatments .
P-glycoprotein Interaction Studies
Research has been conducted on derivatives of this compound for their interaction with P-glycoprotein, a protein often associated with multidrug resistance in cancer cells. Understanding this interaction can lead to more effective cancer treatments .
Kinase Inhibition
The oxazolo[5,4-d]pyrimidine scaffold is frequently used as a pharmacophore in compounds active against various molecular targets, including potent kinase inhibitors. Kinase inhibition is a crucial strategy in targeted cancer therapy .
Immunomodulation
Some derivatives based on the isoxazolo[5,4-d]pyrimidine structure have been studied for their immunomodulatory properties, which could be beneficial in treating diseases that involve the immune system .
Antiviral Agents
The structural element of oxazolo[5,4-d]pyrimidine has also been incorporated into compounds with antiviral properties, expanding its potential applications beyond oncology .
Toll-like Receptor Agonists
Structural optimization studies have led to the development of novel Toll-like receptor agonists based on the isoxazolo[5,4-d]pyrimidine scaffold, demonstrating high selectivity and potency .
Chemical Properties and Physical Data
For researchers interested in the fundamental aspects of this compound, resources are available detailing its chemical properties, structure, melting point, boiling point, density, molecular formula and weight, physical properties, and toxicity information .
Future Directions
The future directions for “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” could involve further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its mechanism of action . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities. For instance, some pyrimidine derivatives have been found to target neuroprotective and anti-neuroinflammatory agents . Another study found that pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, leading to inhibition of the target’s function .
Biochemical Pathways
Without specific information on “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine”, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been evaluated for their physicochemical, pharmacokinetic, and pharmacological properties .
Result of Action
Similar compounds have shown promising results in inhibiting the growth of certain cancer cell lines .
properties
IUPAC Name |
3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGPQXNIZLGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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